1,3-Dimethyl-2-oxoindoline-5-carboxylic acid
CAS No.:
Cat. No.: VC15977299
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11NO3 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 1,3-dimethyl-2-oxo-3H-indole-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H11NO3/c1-6-8-5-7(11(14)15)3-4-9(8)12(2)10(6)13/h3-6H,1-2H3,(H,14,15) |
| Standard InChI Key | NVKUVMRZPCVUDR-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=C(C=CC(=C2)C(=O)O)N(C1=O)C |
Introduction
Structural and Physicochemical Properties
Core Architecture and Substituent Effects
The compound’s IUPAC name, 1,3-dimethyl-2-oxo-3H-indole-5-carboxylic acid, reflects its indoline backbone with critical substitutions:
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N1 and C3 methyl groups: These aliphatic substituents enhance metabolic stability by reducing oxidative degradation .
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C2 ketone: Participates in hydrogen bonding, influencing interactions with biological targets like enzymes .
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C5 carboxylic acid: Improves aqueous solubility and enables salt formation for enhanced bioavailability .
The canonical SMILES (CC1C2=C(C=CC(=C2)C(=O)O)N(C1=O)C) and InChIKey (NVKUVMRZPCVUDR-UHFFFAOYSA-N) confirm its stereochemical configuration.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Molecular Weight | 205.21 g/mol | |
| CAS Number | Not explicitly listed | – |
| IUPAC Name | 1,3-dimethyl-2-oxo-3H-indole-5-carboxylic acid | |
| Canonical SMILES | CC1C2=C(C=CC(=C2)C(=O)O)N(C1=O)C |
Physicochemical and Spectroscopic Data
While experimental logP and pKa values for this specific compound are unavailable, analogs suggest:
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logP: Estimated ~1.5–2.0, indicating moderate lipophilicity .
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pKa: The carboxylic acid group likely has a pKa ~3–4, promoting ionization at physiological pH .
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Solubility: Poor in nonpolar solvents but soluble in DMSO or alkaline aqueous solutions.
Typical spectral features for oxindole derivatives include:
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¹H NMR: Methyl groups resonate at δ 1.2–1.5 ppm; aromatic protons appear between δ 6.8–7.5 ppm.
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¹³C NMR: Carbonyl carbons (C2=O) near δ 160–165 ppm; carboxylic acid carbons at δ 170–175 ppm .
Synthesis and Preparation
Example Protocol (Inferred from Analogous Compounds):
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React 5-bromo-1,3-dimethyl-2-oxoindoline with CO₂ under palladium catalysis to install the carboxylic acid group .
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Purify via recrystallization (e.g., ethanol/water) to yield >80% purity.
Biological Activities and Mechanisms
Table 2: Cytotoxicity of Selected Oxindole Derivatives
| Compound | Cell Line (IC₅₀, µM) | Source |
|---|---|---|
| 1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid | MCF-7: 5.3; A549: 4.1 | |
| PAC-1 (control) | NCI-H23: 8.2 | |
| Analog 4o | PC-3: 1.8; SW620: 2.5 |
Enzyme Inhibition
The C2 ketone and carboxylic acid groups enable interactions with enzymatic active sites:
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COX-2 inhibition: Analogous 2-oxoindoline derivatives suppress prostaglandin synthesis (IC₅₀ = 0.8–5.2 µM) .
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Antiviral activity: Oxindole carboxamides inhibit DENV NS5 RdRp (EC₅₀ = 3.7 µM) .
Applications in Drug Discovery and Organic Synthesis
Medicinal Chemistry
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Scaffold for kinase inhibitors: The indoline core mimics ATP-binding motifs in kinases (e.g., VEGFR2) .
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Prodrug development: Esterification of the carboxylic acid enhances blood-brain barrier penetration .
Synthetic Intermediates
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Heterocycle construction: Serves as a precursor for pyrrolidines and pyrimidines via cycloaddition reactions .
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Cross-coupling reactions: Suzuki-Miyaura coupling at C5 enables diversification of the aromatic ring .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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1,3,3-Trimethyl-2-oxoindoline-6-carboxylic acid: Additional methyl at C3 increases logP (2.1 vs. 1.8) but reduces aqueous solubility.
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7-Bromo-3,3-dimethyl-2-oxoindoline-5-carboxylic acid: Bromine enhances halogen bonding with targets, improving IC₅₀ values by 2–3 fold .
Advantages Over Non-Oxindole Scaffolds
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume